
6-Bromo-3,3-dimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 158326-85-3 . It has a molecular weight of 226.12 and its IUPAC name is 6-bromo-3,3-dimethylindoline . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-3,3-dimethylindoline is1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-Bromo-3,3-dimethylindoline is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Ring Enlargement Reactions
N-heterocyclic carbenes derived from indazoles, closely related to indolines, have been shown to deprotonate α-halo ketones, leading to ring enlargement reactions and the formation of cinnolines. These transformations demonstrate the utility of bromo-substituted indolines in synthesizing complex heterocyclic structures (Schmidt, Snovydovych, & Gjikaj, 2008).
Homocoupling Reactions
Bromo-substituted indolines, such as 6-bromopicoline, have been utilized in homocoupling reactions to synthesize bipyridines, showcasing their role in forming biologically significant compounds (Cassol, Demnitz, Navarro, & Neves, 2000).
Photochromic Materials
- Photochromic Ruthenium Complexes: Studies on photochromic ruthenium complexes incorporating 6-bromo-2-pyridinecarboxylate demonstrate the impact of bromo-substitution on the optical properties of these materials. These findings are crucial for developing new photoresponsive materials (Rachford, Petersen, & Rack, 2006).
Catalysis and Coordination Chemistry
- Cyclopalladated Complexes: The synthesis and characterization of cyclopalladated complexes containing 6-bromo-2-ferrocenylquinoline with N-heterocyclic carbenes (NHCs) and triphenylphosphine highlight the role of bromo-indolines in catalysis, particularly in Suzuki coupling reactions. These complexes offer insights into the design of efficient catalysts for organic transformations (Xu, Li, Wang, & Fu, 2014).
Kinetic and Mechanistic Studies
- Synthesis and Kinetics: The synthesis and kinetic analysis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound derived from bromo-substituted indolines, provide valuable data on the reaction mechanisms and thermodynamics of such transformations. This research contributes to our understanding of the synthesis pathways and optimization of reaction conditions for producing chromene derivatives, which are important in pharmaceutical chemistry (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Safety and Hazards
The safety information for 6-Bromo-3,3-dimethylindoline includes several hazard statements: H315-H319-H335 . These represent potential hazards related to skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound should be handled with appropriate personal protective equipment .
Propriétés
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUHVSOFKGJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethylindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

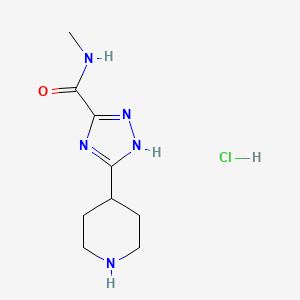
![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)
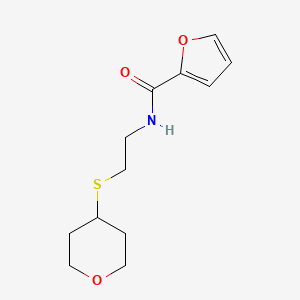
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
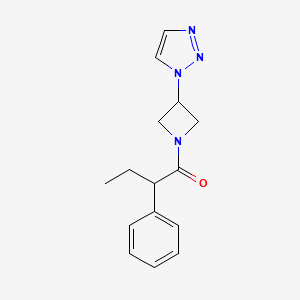
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)
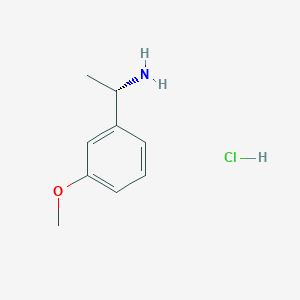
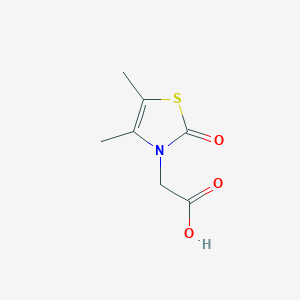

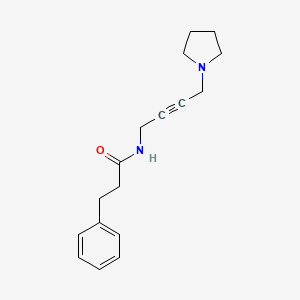
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)